Tenoxicam-D3: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application
Tenoxicam-D3: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document details its chemical structure, isotopic labeling, and serves as a resource for its application in research and drug development, particularly in bioanalytical and pharmacokinetic studies.
Chemical Structure and Isotopic Labeling
Tenoxicam-D3 is a stable isotope-labeled version of Tenoxicam, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. This specific labeling results in the chemical name: 4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide. The incorporation of deuterium increases the molecular weight of the compound by three atomic mass units compared to its non-labeled counterpart, a critical feature for its use as an internal standard in mass spectrometry-based assays.
The chemical structures of Tenoxicam and Tenoxicam-D3 are illustrated below:
Table 1: Chemical Properties of Tenoxicam and Tenoxicam-D3
| Property | Tenoxicam | Tenoxicam-D3 |
| Chemical Name | 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide | 4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide |
| Molecular Formula | C₁₃H₁₁N₃O₄S₂ | C₁₃H₈D₃N₃O₄S₂ |
| Molecular Weight | 337.37 g/mol | 340.40 g/mol |
| Isotopic Labeling | None | Deuterium (D) on the N-methyl group |
Below is a diagram illustrating the relationship between Tenoxicam and its deuterated form, Tenoxicam-D3.
Caption: Logical relationship between Tenoxicam and its deuterated analog, Tenoxicam-D3.
Synthesis and Characterization
The synthesis of Tenoxicam-D3 involves the incorporation of a deuterated methyl group. While specific, detailed proprietary synthesis protocols are not publicly available, the general synthesis of Tenoxicam provides a basis for understanding the process. The key step is the introduction of the methyl-d3 group, which can be achieved by using a deuterated methylating agent, such as iodomethane-d3 or dimethyl-d3 sulfate, in the appropriate synthesis step.
General Synthetic Approach (Hypothetical):
A plausible synthetic route would involve the reaction of a precursor molecule, lacking the N-methyl group, with a deuterated methylating agent. For instance, a precursor such as 4-hydroxy-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide could be reacted with iodomethane-d3 in the presence of a suitable base to yield Tenoxicam-D3.
Characterization:
The successful synthesis and purity of Tenoxicam-D3 are confirmed using various analytical techniques:
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Mass Spectrometry (MS): This is a crucial technique for confirming the incorporation of deuterium. The mass spectrum of Tenoxicam-D3 will show a molecular ion peak (or a protonated/adducted molecule in techniques like ESI-MS) that is 3 m/z units higher than that of unlabeled Tenoxicam. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, where fragments containing the methyl-d3 group will also exhibit a corresponding mass shift.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of Tenoxicam-D3 will be nearly identical to that of Tenoxicam, with the notable absence of the singlet corresponding to the N-methyl protons. The integration of the remaining proton signals will be consistent with the rest of the molecule.
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¹³C NMR: The carbon-13 NMR spectrum will show a characteristic triplet for the carbon of the CD₃ group due to coupling with deuterium (which has a spin of 1). The chemical shift of this carbon will be slightly different from the CH₃ group in Tenoxicam.
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²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the methyl-d3 group, confirming the location of the label.
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Table 2: Expected Analytical Data for Tenoxicam-D3
| Analytical Technique | Expected Observation |
| Mass Spectrometry | Molecular ion peak shifted by +3 m/z compared to Tenoxicam. |
| ¹H NMR | Absence of the N-methyl proton signal. |
| ¹³C NMR | Triplet signal for the CD₃ carbon. |
| Isotopic Purity | Typically >98% as determined by MS. |
Experimental Protocols: Application in Bioanalysis
Tenoxicam-D3 is primarily used as an internal standard (IS) in the quantitative analysis of Tenoxicam in biological matrices such as plasma, serum, and urine, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.
Workflow for a Validated LC-MS/MS Method for Tenoxicam Quantification:
Caption: A typical experimental workflow for the quantification of Tenoxicam in biological samples using Tenoxicam-D3 as an internal standard.
Detailed Methodological Considerations (Hypothetical Validated Method):
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Sample Preparation:
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To a 100 µL aliquot of the biological sample (e.g., human plasma), add 10 µL of Tenoxicam-D3 internal standard working solution (e.g., 1 µg/mL in methanol).
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Vortex mix for 10 seconds.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex mix for 1 minute.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Conditions:
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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MS System: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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MRM Transitions:
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Tenoxicam: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific fragments to be determined during method development).
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Tenoxicam-D3: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (corresponding shifted fragments).
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Quantification:
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The concentration of Tenoxicam in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Tenoxicam.
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Conclusion
Tenoxicam-D3 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its well-defined chemical structure with stable isotopic labeling on the methyl group allows for its effective use as an internal standard in sensitive and specific bioanalytical methods. The detailed understanding of its properties and the application of robust experimental protocols, such as the LC-MS/MS method outlined, are crucial for generating high-quality, reliable data in preclinical and clinical studies involving Tenoxicam. This guide provides the foundational knowledge required for the effective implementation of Tenoxicam-D3 in a research and development setting.
